molecular formula C7H10ClFN2 B585051 (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride CAS No. 1346617-24-0

(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

Cat. No. B585051
CAS RN: 1346617-24-0
M. Wt: 179.638
InChI Key: MPEHHZCSUKROFX-CEXUAIMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride, also known as (S)-3-FEPEA-d3 HCl, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid, pyridoxal, and is commonly used as a reference material for the development of analytical methods and as a substrate for enzymatic studies.

Scientific Research Applications

(S)-3-FEPEA-d3 HCl has been used as a reference material in the development of analytical methods for the quantification of pyridoxal and its derivatives in biological samples. It has also been used as a substrate for the study of enzymatic reactions, such as the transamination of amino acids and the conversion of pyridoxal to pyridoxamine. In addition, (S)-3-FEPEA-d3 HCl has been used in the study of the metabolism of pyridoxal and its derivatives in humans and other organisms.

Mechanism of Action

The mechanism of action of (S)-3-FEPEA-d3 HCl is not fully understood. However, it is thought to act as a substrate for the transamination of amino acids and the conversion of pyridoxal to pyridoxamine. Additionally, (S)-3-FEPEA-d3 HCl is believed to be metabolized by the body and may interact with other molecules in the body, such as enzymes or hormones, to produce its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-3-FEPEA-d3 HCl have yet to be fully elucidated. However, it is known to be metabolized by the body and may interact with other molecules in the body, such as enzymes or hormones, to produce its effects. Additionally, (S)-3-FEPEA-d3 HCl has been shown to inhibit the enzyme transaminase, which is involved in the transamination of amino acids.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-3-FEPEA-d3 HCl is that it is a relatively simple molecule to synthesize and is widely available. Additionally, it is a stable molecule and is not easily degraded or converted to other compounds. However, (S)-3-FEPEA-d3 HCl is not very soluble in water, which can make it difficult to use in laboratory experiments. Additionally, the effects of (S)-3-FEPEA-d3 HCl on biochemical and physiological processes are still not fully understood, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of (S)-3-FEPEA-d3 HCl. These include further research into its biochemical and physiological effects, the development of new analytical methods for its quantification, and the study of its potential therapeutic applications. Additionally, further research into the synthesis of (S)-3-FEPEA-d3 HCl and its derivatives could lead to the development of new compounds with potential applications in scientific research. Finally, further research into the metabolism of (S)-3-FEPEA-d3 HCl could lead to a better understanding of its effects on the body.

Synthesis Methods

The synthesis of (S)-3-FEPEA-d3 HCl involves the condensation reaction of (S)-3-fluoropyridin-2-yl)ethylamine with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields (S)-3-FEPEA-d3 HCl and sodium chloride as the by-products. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction can also be performed in a non-aqueous medium, such as dimethylformamide or dimethylsulfoxide, but the yield is usually lower than when using an aqueous solution.

properties

{ "Design of Synthesis Pathway": "The synthesis pathway for (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["3-Fluoropyridine-2-carboxaldehyde", "Ethylamine-d3", "Hydrochloric acid", "Sodium cyanoborohydride", "Sodium hydroxide", "Acetic acid", "Diethyl ether", "Water"], "Reaction": ["Step 1: React 3-Fluoropyridine-2-carboxaldehyde with Ethylamine-d3 in the presence of Hydrochloric acid to obtain (S)-1-(3-Fluororopyridin-2-yl)ethanamine-d3.", "Step 2: Reduce (S)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 with Sodium cyanoborohydride in the presence of Acetic acid to obtain (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3.", "Step 3: Quench the reaction mixture with Sodium hydroxide solution and extract the product with Diethyl ether.", "Step 4: Wash the organic layer with Water and dry over anhydrous Sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain (S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride as a white solid."]} }

CAS RN

1346617-24-0

Product Name

(S)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

Molecular Formula

C7H10ClFN2

Molecular Weight

179.638

IUPAC Name

(1S)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1/i1D3;

InChI Key

MPEHHZCSUKROFX-CEXUAIMXSA-N

SMILES

CC(C1=C(C=CC=N1)F)N.Cl

synonyms

(αS)-3-Fluoro-α-(methyl-d3)-2-pyridinemethanamine Hydrochloride;  (1S)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 Hydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.